molecular formula C18H15ClN2O3 B11348566 N-(3-chloro-4-methylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

N-(3-chloro-4-methylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11348566
M. Wt: 342.8 g/mol
InChI Key: MKDVXNXCGOCWPY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro-methylphenyl group, a methoxyphenyl group, and an oxazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with 4-methoxyphenylacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxazole derivatives with additional functional groups.

    Reduction: Amine derivatives.

    Substitution: Substituted oxazole derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)propanamide
  • 3-(3-chloro-4-methoxyphenyl)-N-(2-methylphenyl)propanamide
  • 3-(3-chloro-4-methoxyphenyl)-N-(3-chloro-4-methylphenyl)propanamide

Uniqueness

N-(3-chloro-4-methylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H15ClN2O3/c1-11-3-6-13(9-15(11)19)20-18(22)16-10-17(24-21-16)12-4-7-14(23-2)8-5-12/h3-10H,1-2H3,(H,20,22)

InChI Key

MKDVXNXCGOCWPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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